5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139937
InChI: InChI=1S/C12H12FN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16)
SMILES:
Molecular Formula: C12H12FN3O2S
Molecular Weight: 281.31 g/mol

5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC20139937

Molecular Formula: C12H12FN3O2S

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine -

Specification

Molecular Formula C12H12FN3O2S
Molecular Weight 281.31 g/mol
IUPAC Name 5-ethylsulfonyl-4-(4-fluorophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C12H12FN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16)
Standard InChI Key JDPLHEQXFLBTBQ-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N

Introduction

5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethylsulfonyl group and a 4-fluorophenyl moiety. This compound has garnered significant attention due to its potential applications in medicinal chemistry and drug development.

Synthesis and Chemical Reactions

The synthesis of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. Industrial settings employ optimized conditions to maximize yield and purity, including high-purity reagents and controlled temperatures. The compound can undergo various chemical reactions, allowing for the modification of its structure and the synthesis of derivatives with potentially enhanced properties.

Biological Activity and Potential Applications

Research into the biological activity of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine suggests potential antimicrobial and anticancer properties. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. Studies often involve assessing how the compound affects enzyme activity or receptor binding in cellular models.

Interaction Studies

Understanding the binding affinity of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine to specific targets within biological systems can provide insights into its mechanism of action and potential therapeutic applications. These studies are crucial for identifying its potential as a pharmacological agent.

Structural Similarities and Distinctions

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